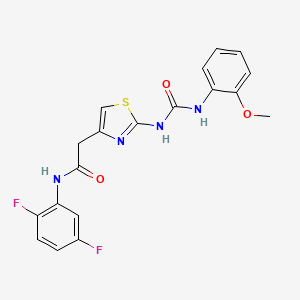

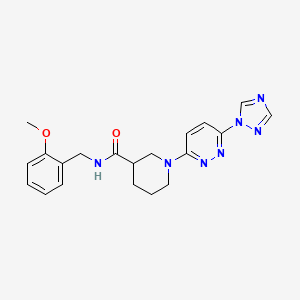

![molecular formula C26H35N5O4 B2547589 Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1116045-00-1](/img/structure/B2547589.png)

Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes or other starting materials. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid . Another synthesis route involves the condensation reaction between carbamimide and an acid in the presence of a carbodiimide and hydroxybenzotriazole under basic conditions . These methods demonstrate the versatility of tert-butyl carbamate chemistry in creating a variety of compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives have been elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, showing typical bond lengths and angles for this type of piperazine-carboxylate . DFT analyses have also been used to optimize molecular structures and predict intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical transformations, making them valuable building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Schiff base compounds have been synthesized from tert-butyl carbamate derivatives, which are then characterized and analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are characterized using spectroscopic methods such as FTIR, NMR, and MS. These compounds often crystallize in the monoclinic space group and exhibit intramolecular hydrogen bonds that stabilize their structure . The molecular electrostatic potential and frontier molecular orbitals have been analyzed using computational methods to understand the electronic properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

This compound is part of a broader class of chemicals utilized in the synthesis of complex organic molecules. For example, researchers have developed tert-butyl carbamate derivatives as intermediates in the synthesis of biologically active compounds and for the construction of crystal structures that involve hydrogen and halogen bonds on the carbonyl group (Baillargeon et al., 2017). These intermediates are crucial for understanding the structural aspects of molecules and facilitating the synthesis of novel compounds with potential applications in various industries, including pharmaceuticals and materials science.

Propriétés

IUPAC Name |

tert-butyl N-[1-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)29-20-11-15-31(16-12-20)24(32)19-9-13-30(14-10-19)22-17-23(28-18-27-22)34-21-7-5-4-6-8-21/h4-8,17-20H,9-16H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDYWSYOMSSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

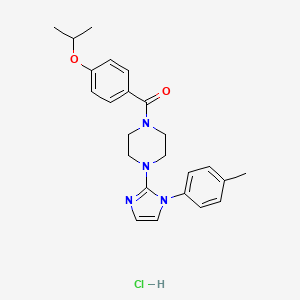

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)

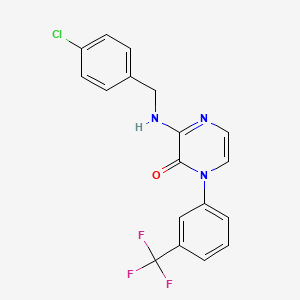

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)

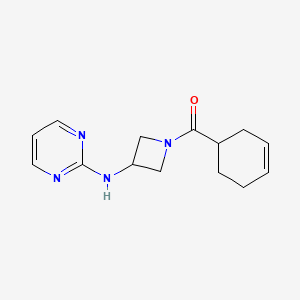

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)

![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)